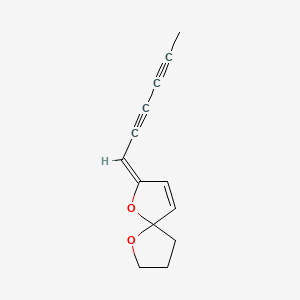
(E)-Tonghaosu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Tonghaosu is a natural product found in Chrysanthemum indicum with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(E)-Tonghaosu has the molecular formula C13H12O2 and a molecular weight of approximately 200.23 g/mol. Its structure features a spirocyclic arrangement that contributes to its reactivity and biological activity. The compound is characterized by a dioxaspiro structure, which is significant in the synthesis of other bioactive compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, research on essential oils containing this compound has demonstrated significant inhibitory effects against various bacterial strains. A study indicated that this compound exhibited notable antimicrobial activity, making it a candidate for developing natural preservatives in food and cosmetic products .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In comparative studies with standard antioxidants, it showed moderate activity in scavenging free radicals. The compound's ability to reduce oxidative stress suggests potential applications in nutraceuticals aimed at preventing oxidative damage in biological systems .
Pest Control
The application of this compound in agriculture has been explored for its potential as a natural pesticide. Its efficacy against specific pests has been documented, indicating that it could serve as an environmentally friendly alternative to synthetic pesticides. Field trials have shown promising results in reducing pest populations while maintaining crop health .
Supercritical Fluid Extraction
The extraction of this compound from plant sources has been optimized using supercritical fluid extraction techniques. This method allows for the efficient isolation of bioactive compounds while preserving their integrity. Studies have demonstrated that using carbon dioxide as a solvent can yield higher concentrations of this compound compared to traditional extraction methods .
Case Studies
Propiedades
Número CAS |
50257-98-2 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7+ |
Clave InChI |
WTRXKCNFPMTAJV-KPKJPENVSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
SMILES isomérico |
CC#CC#C/C=C/1\C=CC2(O1)CCCO2 |
SMILES canónico |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Key on ui other cas no. |
16863-61-9 |
Sinónimos |
2-(2',4'-hexadiynylidene)-1,6-dioxaspiro(4,4)-non-3-ene tonghaosu |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















